2-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
This compound features a tetrahydroquinoline core substituted with tert-butyl, cyano, and thiophen-2-yl groups. A sulfanyl bridge connects the core to an acetamide moiety, which is further functionalized with a 4-fluorophenyl group. Its synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods described in related compounds (e.g., reflux with sodium acetate in ethanol) .
Properties
IUPAC Name |
2-[(6-tert-butyl-3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3OS2/c1-26(2,3)16-6-11-21-19(13-16)24(22-5-4-12-32-22)20(14-28)25(30-21)33-15-23(31)29-18-9-7-17(27)8-10-18/h4-5,7-10,12,16H,6,11,13,15H2,1-3H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSWFCXSEXKTCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C#N)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 456.62 g/mol. Its structure features a tetrahydroquinoline core, a thiophenyl group, and a cyano group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Several studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Preliminary investigations have indicated potential efficacy against various bacterial strains.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in animal models.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could bind to receptors that regulate cell growth and immune response.
- Reactive Oxygen Species (ROS) Generation : The induction of oxidative stress may play a role in its anticancer effects.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer activity | The compound inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. |
| Study 2 | Assess antimicrobial properties | Showed significant activity against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL. |
| Study 3 | Investigate anti-inflammatory effects | Reduced inflammatory markers in a rat model of arthritis, demonstrating potential therapeutic applications. |
Pharmacological Applications
The diverse biological activities suggest several potential applications in pharmacology:
- Cancer Therapy : Further investigation into its selective toxicity against cancer cells could lead to the development of new chemotherapeutic agents.
- Infectious Diseases : Its antimicrobial properties may contribute to the development of novel antibiotics.
- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways positions it as a candidate for treating chronic inflammatory diseases.
Comparison with Similar Compounds
Core Modifications
- Pyridine vs. Tetrahydroquinoline Core: The compound in (348147-92-2) replaces the tetrahydroquinoline core with a pyridine ring, reducing planarity and conformational flexibility. This may alter binding affinity in biological targets . ’s compound (626227-67-6) retains the tetrahydroquinoline core but substitutes the thiophen-2-yl group with trifluoromethyl, enhancing electron-withdrawing effects and lipophilicity .
Substituent Variations
Key Observations :
- Thiophen-2-yl vs.
- Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller size and higher electronegativity (target vs. ) may reduce steric hindrance and improve membrane permeability .
Physicochemical Properties
*Estimated via substituent contributions (thiophene: +0.5, F: -0.2; styryl: +1.2; CF3: +0.9).
Spectroscopic Comparisons
- NMR Analysis :
- ’s methodology (comparing chemical shifts in regions A and B) could identify structural differences. For example, the thiophen-2-yl group in the target compound would cause distinct shifts in aromatic regions vs. trifluoromethyl-substituted analogues .
- The acetamide’s NH proton in the target compound may resonate at δ 9.5–10.5 ppm, similar to ’s sulfonamide (δ 10.2 ppm) .
Preparation Methods
Cyclocondensation to Form the Tetrahydroquinoline Skeleton
The tetrahydroquinoline ring system is synthesized through a modified Skraup or Doebner-Miller reaction. Cyclocondensation of 4-aminocyclohexanol with tert-butyl acetoacetate in the presence of a dehydrating agent (e.g., polyphosphoric acid) yields 6-tert-butyl-5,6,7,8-tetrahydroquinolin-2-ol. Subsequent nitration and reduction steps introduce the cyano group at position 3.
Reaction Conditions :
-
Temperature: 120–140°C
-
Catalyst: Polyphosphoric acid
Functionalization with the Sulfanyl Group
Thiolation of the Tetrahydroquinoline Intermediate
The 2-position of the tetrahydroquinoline is functionalized with a sulfanyl group through nucleophilic aromatic substitution (SNAr). Treatment of the chlorinated tetrahydroquinoline derivative with thiourea in ethanol under reflux generates the corresponding thiol.
Reaction Scheme :
Synthesis of the Acetamide Side Chain
Preparation of 2-Chloro-N-(4-fluorophenyl)acetamide
2-Chloroacetic acid is activated with thionyl chloride (SOCl₂) to form 2-chloroacetyl chloride, which is then reacted with 4-fluoroaniline in dichloromethane (DCM) in the presence of triethylamine (TEA).
Procedure :
-
Chloroacetyl chloride synthesis :
-
Amide formation :
Final Coupling Reaction
The thiol-containing tetrahydroquinoline is coupled with 2-chloro-N-(4-fluorophenyl)acetamide via a nucleophilic substitution reaction. Using a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the formation of the sulfanyl linkage.
Optimized Conditions :
-
Molar Ratio: 1:1.2 (tetrahydroquinoline:chloroacetamide)
-
Temperature: 60°C, 4–6 hours
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography using a silica gel column and a gradient eluent (hexane:ethyl acetate, 3:1 to 1:1). Analytical HPLC (C18 column, acetonitrile/water) confirms ≥98% purity.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 2.70–3.10 (m, 4H, cyclohexyl CH₂), 4.20 (s, 2H, SCH₂CO), 6.90–7.80 (m, 7H, aromatic).
Scalability and Process Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
